molecular formula C20H26O2S2 B13744816 2,2'-Dithiobis(4-tert-butylphenol) CAS No. 19614-80-3

2,2'-Dithiobis(4-tert-butylphenol)

Cat. No.: B13744816
CAS No.: 19614-80-3
M. Wt: 362.6 g/mol
InChI Key: RCJCYNBHXJMNSO-UHFFFAOYSA-N
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Description

2,2’-Dithiobis(4-tert-butylphenol) is an organic compound with the molecular formula C20H26O2S2. It is characterized by the presence of two tert-butylphenol groups linked by a disulfide bond. This compound is known for its antioxidant properties and is used in various industrial applications, including as a stabilizer in polymers and plastics .

Preparation Methods

The synthesis of 2,2’-Dithiobis(4-tert-butylphenol) typically involves the reaction of 4-tert-butylphenol with sulfur or sulfur-containing reagents under controlled conditions. One common method includes the use of hydrogen peroxide and sulfuric acid as catalysts to facilitate the formation of the disulfide bond . Industrial production methods often employ high-pressure and high-temperature conditions to optimize yield and purity .

Chemical Reactions Analysis

2,2’-Dithiobis(4-tert-butylphenol) undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, sulfuric acid, sodium borohydride, and various alkylating or acylating agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2’-Dithiobis(4-tert-butylphenol) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-Dithiobis(4-tert-butylphenol) involves its antioxidant properties. The compound can neutralize free radicals and reduce the production of reactive oxygen species, thereby preventing oxidative damage to cells and materials. In biological systems, it disrupts cellular redox homeostasis, leading to cell death in microbial and cancer cells . The molecular targets include cellular membranes, enzymes involved in oxidative stress responses, and signaling pathways related to apoptosis .

Comparison with Similar Compounds

2,2’-Dithiobis(4-tert-butylphenol) can be compared with other similar compounds, such as:

The uniqueness of 2,2’-Dithiobis(4-tert-butylphenol) lies in its disulfide linkage, which imparts distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

19614-80-3

Molecular Formula

C20H26O2S2

Molecular Weight

362.6 g/mol

IUPAC Name

4-tert-butyl-2-[(5-tert-butyl-2-hydroxyphenyl)disulfanyl]phenol

InChI

InChI=1S/C20H26O2S2/c1-19(2,3)13-7-9-15(21)17(11-13)23-24-18-12-14(20(4,5)6)8-10-16(18)22/h7-12,21-22H,1-6H3

InChI Key

RCJCYNBHXJMNSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)SSC2=C(C=CC(=C2)C(C)(C)C)O

Origin of Product

United States

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